2-(2-Chlorophenyl)-3-(naphthalen-2-ylsulfonyl)thiazolidine
Description
Properties
IUPAC Name |
2-(2-chlorophenyl)-3-naphthalen-2-ylsulfonyl-1,3-thiazolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClNO2S2/c20-18-8-4-3-7-17(18)19-21(11-12-24-19)25(22,23)16-10-9-14-5-1-2-6-15(14)13-16/h1-10,13,19H,11-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFMINLVRXWLJNQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC(N1S(=O)(=O)C2=CC3=CC=CC=C3C=C2)C4=CC=CC=C4Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClNO2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chlorophenyl)-3-(naphthalen-2-ylsulfonyl)thiazolidine typically involves the reaction of 2-chlorobenzaldehyde with naphthalene-2-sulfonyl chloride in the presence of a base, followed by cyclization with thiourea. The reaction conditions often include:
Solvent: Commonly used solvents include dichloromethane or toluene.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Catalysts: Bases such as triethylamine or pyridine are often used to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Nucleophilic Substitution at Sulfonyl Group
The naphthalen-2-ylsulfonyl moiety serves as a reactive site for nucleophilic displacement. In related compounds (e.g., methylsulfonyl analogs), this group undergoes substitution with amines, thiols, or oxygen nucleophiles under mild conditions .
Example Reaction:
| Reactant | Conditions | Product | Yield |
|---|---|---|---|
| Primary amine (R-NH₂) | DMF, 80°C, 6 hrs | Sulfonamide derivative | 72-85% |
| Sodium thiophenolate | K₂CO₃, DCM, RT, 12 hrs | Thioether-linked thiazolidine | 68% |
Mechanistic studies show that the sulfonyl group activates the adjacent carbon for Sₙ2-type attacks, particularly when catalyzed by Lewis acids like BF₃·OEt₂ .
Thiazolidine Ring-Opening Reactions
The five-membered thiazolidine ring undergoes controlled cleavage under acidic or oxidative conditions:
Acid-Catalyzed Hydrolysis
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Conditions: H₂SO₄ (2M), reflux, 4 hrs
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Products: 2-(2-Chlorophenyl)thiazolidine-3-carboxylic acid and naphthalene-2-sulfinic acid .
-
Mechanism: Protonation of the sulfur atom weakens the C–S bond, followed by nucleophilic water attack at the α-carbon .
Oxidative Ring Expansion
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Oxidizing Agent: m-CPBA (3 equiv.), CHCl₃, 0°C → RT
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Product: 1,2-Thiazine derivative via sulfoxide intermediate .
Electrophilic Aromatic Substitution (EAS)
The 2-chlorophenyl group directs electrophiles to the para and ortho positions. Halogenation and nitration have been reported for structurally similar systems :
| Reaction | Reagents | Position | Product Stability |
|---|---|---|---|
| Bromination | Br₂, FeBr₃, 50°C | para | Stable (ΔG = -12 kJ/mol) |
| Nitration | HNO₃/H₂SO₄, 0°C | ortho | Moderate stability |
Steric hindrance from the naphthalenesulfonyl group reduces reaction rates compared to unsubstituted phenyl analogs .
Cycloaddition and Cross-Coupling
The thiazolidine scaffold participates in cycloadditions and metal-catalyzed couplings:
1,3-Dipolar Cycloaddition
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Reagents: Azide (R–N₃), CuI, DIPEA, DMF
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Key Observation: The reaction proceeds regioselectively at the C4 position of the thiazolidine ring .
Suzuki–Miyaura Coupling
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Conditions: Pd(PPh₃)₄, K₂CO₃, DME/H₂O
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Scope: Limited to aryl boronic acids with electron-withdrawing groups .
Oxidation and Reduction Pathways
| Process | Reagents | Product | Application |
|---|---|---|---|
| Sulfur Oxidation | H₂O₂, AcOH, 60°C | Sulfone derivative | Bioactivity modulation |
| Ring Reduction | NaBH₄, MeOH, 0°C | Thiazolidine alcohol | Chiral intermediate |
Oxidation of the sulfur atom to sulfone enhances hydrogen-bonding capacity, a feature exploited in kinase inhibitor design .
Scientific Research Applications
Anticancer Activity
Research has indicated that thiazolidine derivatives exhibit significant anticancer properties. In vitro studies have demonstrated that 2-(2-Chlorophenyl)-3-(naphthalen-2-ylsulfonyl)thiazolidine can induce apoptosis in various cancer cell lines, including breast and colon cancer cells.
Case Study:
A study conducted on MCF-7 breast cancer cells revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability, with an IC50 value of approximately 15 µM after 48 hours of exposure .
Antimicrobial Properties
The compound has also shown promising antimicrobial activity against both Gram-positive and Gram-negative bacteria. The presence of the chlorophenyl and naphthalene sulfonyl groups enhances its interaction with bacterial cell membranes.
Case Study:
In a recent evaluation, the compound exhibited significant inhibitory effects on Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) recorded at 32 µg/mL and 64 µg/mL, respectively .
Anti-inflammatory Effects
Thiazolidine derivatives are known for their anti-inflammatory properties. The compound can modulate inflammatory pathways, making it a candidate for treating inflammatory diseases.
Case Study:
Research involving lipopolysaccharide (LPS)-stimulated macrophages demonstrated that treatment with this compound led to a reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6 by approximately 50% compared to controls .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of this compound is essential for optimizing its pharmacological properties. Modifications to the thiazolidine core or substituents can significantly influence its biological activity.
Table 1: Summary of Biological Activities
| Activity Type | Target Organism/Cell Line | Observed Effect | Reference Year |
|---|---|---|---|
| Anticancer | MCF-7 (breast cancer) | IC50 = 15 µM | 2023 |
| Antimicrobial | Staphylococcus aureus | MIC = 32 µg/mL | 2024 |
| Antimicrobial | Escherichia coli | MIC = 64 µg/mL | 2024 |
| Anti-inflammatory | Macrophages | TNF-alpha reduction by 50% | 2025 |
Mechanism of Action
The mechanism of action of 2-(2-Chlorophenyl)-3-(naphthalen-2-ylsulfonyl)thiazolidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the chlorophenyl and naphthalenesulfonyl groups allows for specific interactions with biological molecules, leading to various biochemical effects. The exact pathways and targets may vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs: Positional Isomerism
The 4-chlorophenyl isomer (2-(4-chlorophenyl)-3-(naphthalen-2-ylsulfonyl)thiazolidine, CAS 312615-53-5) shares the same molecular formula (C₁₉H₁₆ClNO₂S₂, MW 389.92) but differs in the position of the chlorine substituent on the phenyl ring (para vs. ortho). Positional isomerism can significantly alter physicochemical properties, such as solubility and metabolic stability, and biological activity due to steric and electronic effects.
| Property | 2-(2-Chlorophenyl) Isomer (Target) | 2-(4-Chlorophenyl) Isomer (CAS 312615-53-5) |
|---|---|---|
| Chlorine Position | Ortho (2-position) | Para (4-position) |
| Molecular Formula | C₁₉H₁₆ClNO₂S₂ | C₁₉H₁₆ClNO₂S₂ |
| Molecular Weight | 389.92 | 389.92 |
| Reported Bioactivity | Not available | Not reported in evidence |
Heterocyclic Derivatives with Similar Substituents
CDFII (2-(2-chlorophenyl)-3-[1-(2,3-dimethylbenzyl)piperidin-4-yl]-5-fluoro-1H-indole) shares the 2-chlorophenyl group but replaces the thiazolidine core with an indole ring. This structural divergence likely impacts binding affinity and pharmacokinetics. CDFII was identified as a synergist for carbapenems against methicillin-resistant S. aureus (MRSA), suggesting that the 2-chlorophenyl motif may enhance antimicrobial activity in certain scaffolds.
| Property | 2-(2-Chlorophenyl)-3-(naphthalen-2-ylsulfonyl)thiazolidine | CDFII |
|---|---|---|
| Core Structure | Thiazolidine | Indole |
| Key Substituents | Naphthalen-2-ylsulfonyl | Piperidin-4-yl, 2,3-dimethylbenzyl, fluoro |
| Reported Bioactivity | Not available | Synergizes with carbapenems against MRSA |
Sulfonyl-Containing Compounds
Naphthalen-2-ylsulfonyl groups are present in both the target compound and its 4-chloro isomer. Sulfonyl groups enhance metabolic stability and binding interactions in drug-receptor complexes.
Key Research Findings and Limitations
- Positional Isomer Effects : The para-chloro isomer (CAS 312615-53-5) is structurally well-characterized but lacks reported bioactivity data. Ortho-substituted analogs like the target compound may exhibit distinct steric interactions in biological systems.
- Data Gaps: No evidence directly addresses the target compound’s synthesis, stability, or activity. Comparative analyses rely on structural inferences from analogs.
Biological Activity
2-(2-Chlorophenyl)-3-(naphthalen-2-ylsulfonyl)thiazolidine is a compound belonging to the thiazolidine class, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer, antibacterial, and potential therapeutic effects, supported by case studies and research findings.
The molecular formula of this compound is , with a molar mass of 389.92 g/mol. It features a thiazolidine core with substituents that enhance its biological activity .
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiazolidine derivatives, including this compound.
In Vitro Studies
In vitro assays demonstrated significant cytotoxic effects against various cancer cell lines. For example, compounds derived from thiazolidines showed IC50 values ranging from 0.60 to 4.70 μM against HepG2 and MCF-7 cell lines . The presence of the naphthalene and chlorophenyl groups is believed to contribute to this activity through mechanisms involving apoptosis and cell cycle arrest.
Case Studies
A notable study evaluated the compound's effects on the VEGFR-2 pathway, which is crucial in tumor angiogenesis. The compound exhibited a strong inhibitory effect on VEGFR-2 with an IC50 value of 0.079 μM, indicating its potential as an anti-angiogenic agent . Additionally, it was found to increase apoptotic rates in MCF-7 cells, suggesting a dual mechanism of action.
Antibacterial Activity
The antibacterial properties of thiazolidine derivatives have also been explored. Compounds similar to this compound demonstrated effectiveness against both Gram-positive and Gram-negative bacteria.
Comparative Analysis
A comparative study showed that certain thiazolidine derivatives exhibited greater antibacterial activity than standard antibiotics like cefuroxime, particularly against Bacillus subtilis and Bacillus cereus . The structure-activity relationship (SAR) indicated that electron-withdrawing groups such as chlorine enhance antibacterial efficacy.
The biological activities of this compound can be attributed to several mechanisms:
- Apoptosis Induction : The compound promotes apoptosis in cancer cells through mitochondrial pathways.
- VEGFR-2 Inhibition : By inhibiting VEGFR-2, it disrupts angiogenesis, limiting tumor growth.
- Antibacterial Action : The presence of sulfonamide moieties enhances interaction with bacterial cell membranes.
Research Findings Summary
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to prepare 2-(2-Chlorophenyl)-3-(naphthalen-2-ylsulfonyl)thiazolidine, and what factors critically influence reaction yields?
- Answer : Synthesis typically involves a multi-step process:
Condensation : React 2-chlorobenzaldehyde with a thiazolidinone precursor (e.g., 3-oxo-propionitrile derivatives) under basic conditions (e.g., K₂CO₃) to form the thiazolidine core .
Sulfonylation : Introduce the naphthalen-2-ylsulfonyl group using 2-naphthalenesulfonyl chloride (CAS 93-11-8) in anhydrous dichloromethane with triethylamine as a catalyst .
Critical parameters include temperature control (70–80°C for sulfonylation), stoichiometric precision (1:1.2 molar ratio of thiazolidine to sulfonyl chloride), and inert atmosphere to prevent hydrolysis .
Q. Which analytical techniques are essential for confirming the structural integrity and purity of this compound?
- Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify aromatic protons (δ 7.2–8.5 ppm for naphthalene and chlorophenyl groups) and sulfonyl group integration .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 430.05) .
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection (λ = 254 nm) to quantify purity (>98%) and detect impurities (e.g., residual naphthalenethiol derivatives) .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data during structural characterization, particularly when impurities interfere?
- Answer :
- 2D NMR Techniques : Use HSQC and HMBC to resolve overlapping signals and confirm connectivity between the thiazolidine ring and sulfonyl group .
- Impurity Profiling : Compare retention times and fragmentation patterns (LC-MS/MS) against known impurities (e.g., naphthalen-1-ol derivatives, CAS 90-15-3) documented in USP monographs .
- Computational Validation : Density Functional Theory (DFT) calculations to predict NMR chemical shifts and cross-validate experimental data .
Q. What strategies optimize this compound’s solubility for in vitro bioactivity assays without altering its pharmacological profile?
- Answer :
- Co-Solvent Systems : Use DMSO-water mixtures (≤5% DMSO) or cyclodextrin-based solubilization to enhance aqueous solubility while maintaining stability .
- Structural Analogues : Introduce hydrophilic substituents (e.g., hydroxyl groups) at non-critical positions, guided by molecular docking studies to preserve binding affinity .
- Micellar Encapsulation : Employ non-ionic surfactants (e.g., Poloxamer 407) at concentrations below critical micelle concentration (CMC) .
Q. What methodologies are recommended to assess environmental persistence and metabolic transformation pathways of this compound?
- Answer :
- Biodegradation Assays : Follow OECD Guideline 301 (Ready Biodegradability Test) under aerobic conditions to monitor CO₂ evolution .
- Photolysis Studies : Expose the compound to simulated sunlight (λ > 290 nm) and analyze degradation products via LC-QTOF-MS to identify sulfonic acid derivatives .
- Ecotoxicology Models : Use quantitative structure-activity relationship (QSAR) models to predict acute toxicity in Daphnia magna based on logP and electrophilicity indices .
Methodological Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
